Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an amino group, a chloro-substituted benzyl group, and a malonate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride typically involves the alkylation of diethyl malonate with 2-chloro-4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can form azomethine ylides, which undergo 1,3-dipolar cycloadditions with dipolarophiles.
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids, followed by decarboxylation.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide.
Solvents: Ethanol, water.
Catalysts: Acid catalysts for hydrolysis reactions.
Major Products Formed
Substituted Malonates: Resulting from alkylation reactions.
Pyrrolidines: Formed through cycloaddition reactions.
Scientific Research Applications
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate hydrochloride.
Aminomalonic Acid Diethyl Ester Hydrochloride: Shares similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other malonate derivatives .
Properties
Molecular Formula |
C15H21Cl2NO4 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
diethyl 2-amino-2-[(2-chloro-4-methylphenyl)methyl]propanedioate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO4.ClH/c1-4-20-13(18)15(17,14(19)21-5-2)9-11-7-6-10(3)8-12(11)16;/h6-8H,4-5,9,17H2,1-3H3;1H |
InChI Key |
SPYQPPAOQCBJSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.